H1 vs. H2 Receptor Selectivity
2-Methylhistamine exhibits a marked selectivity profile, demonstrating approximately 20% of the potency of histamine at H1 receptors but only 2-4% of its potency at H2 receptors [1]. In a functional tissue assay using isolated guinea-pig ileum, 2-methylhistamine displayed an EC50 of 28.2 μM for H1 receptor-mediated contraction [2]. This contrasts sharply with 4-methylhistamine, which acts as a preferential H2 receptor agonist, and (R)-α-methylhistamine, which is a highly stereoselective H3 receptor agonist [3].
| Evidence Dimension | Relative Potency vs. Histamine (100%) |
|---|---|
| Target Compound Data | H1: ~20% ; H2: 2-4% |
| Comparator Or Baseline | Histamine: 100% at both H1 and H2 |
| Quantified Difference | H1: 80% less potent than histamine; H2: 96-98% less potent than histamine |
| Conditions | Guinea-pig ileum (H1) and atrium (H2) functional assays |
Why This Matters
This 5-10 fold difference in relative potency between H1 and H2 receptors makes 2-methylhistamine a superior tool for isolating H1-mediated effects compared to the non-selective histamine.
- [1] Reggio PH, Topiol S, Weinstein H. Molecular determinants for the agonist activity of 2-methylhistamine and 4-methylhistamine at H2-receptors. Journal of Medicinal Chemistry. 1986; 29(11): 2412-2415. View Source
- [2] BindingDB. Affinity Data for 2-methylhistamine (ID: 50017656). View Source
- [3] Justia Patents. Pharmaceutical compositions and methods for stimulating H3 histamine receptors. US Patent 4767778. 1988. View Source
